
4-Chloro-2-methoxythiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methoxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties. The presence of a chlorine atom and a methoxy group on the thiophene ring makes this compound a valuable compound in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxythiophene can be synthesized through several methods. One common method involves the chlorination of 2-methoxythiophene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-methoxythiophene is coupled with a chlorinated boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and improved safety. Additionally, the use of environmentally friendly chlorinating agents and solvents is preferred to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methoxythiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the chlorine atom and methoxy group makes the thiophene ring more reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted thiophenes with various functional groups such as amines, thiols, and ethers.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.
Applications De Recherche Scientifique
4-Chloro-2-methoxythiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methoxythiophene involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the chlorine atom and methoxy group enhances its binding affinity and specificity .
In chemical reactions, the electron-donating methoxy group and electron-withdrawing chlorine atom influence the reactivity of the thiophene ring, making it more susceptible to electrophilic and nucleophilic attacks .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxythiophene: Lacks the chlorine atom, making it less reactive towards electrophilic substitution.
4-Chloro-2-methylthiophene: Contains a methyl group instead of a methoxy group, leading to different electronic properties and reactivity.
2-Bromo-3-methoxythiophene: Contains a bromine atom instead of chlorine, which affects its reactivity and applications.
Uniqueness
4-Chloro-2-methoxythiophene is unique due to the combined presence of the chlorine atom and methoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various fields, including synthetic chemistry, material science, and pharmaceuticals .
Propriétés
Formule moléculaire |
C5H5ClOS |
|---|---|
Poids moléculaire |
148.61 g/mol |
Nom IUPAC |
4-chloro-2-methoxythiophene |
InChI |
InChI=1S/C5H5ClOS/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 |
Clé InChI |
PJBWGFYRHLWROE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


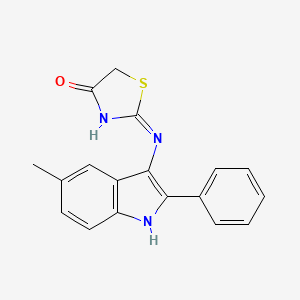
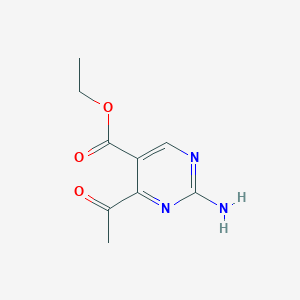

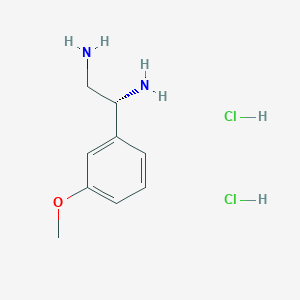
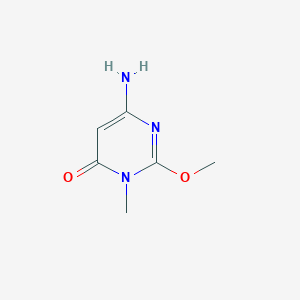
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
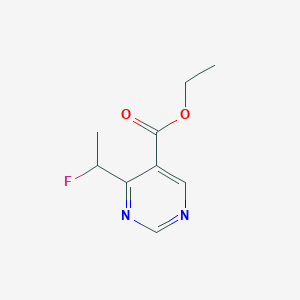
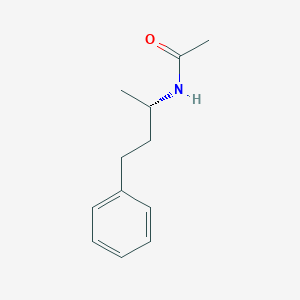
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)




